

Taniborbactam Demonstrates Potent Efficacy Against Ceftazidime-Avibactam-Resistant Isolates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Taniborbactam hydrochloride*

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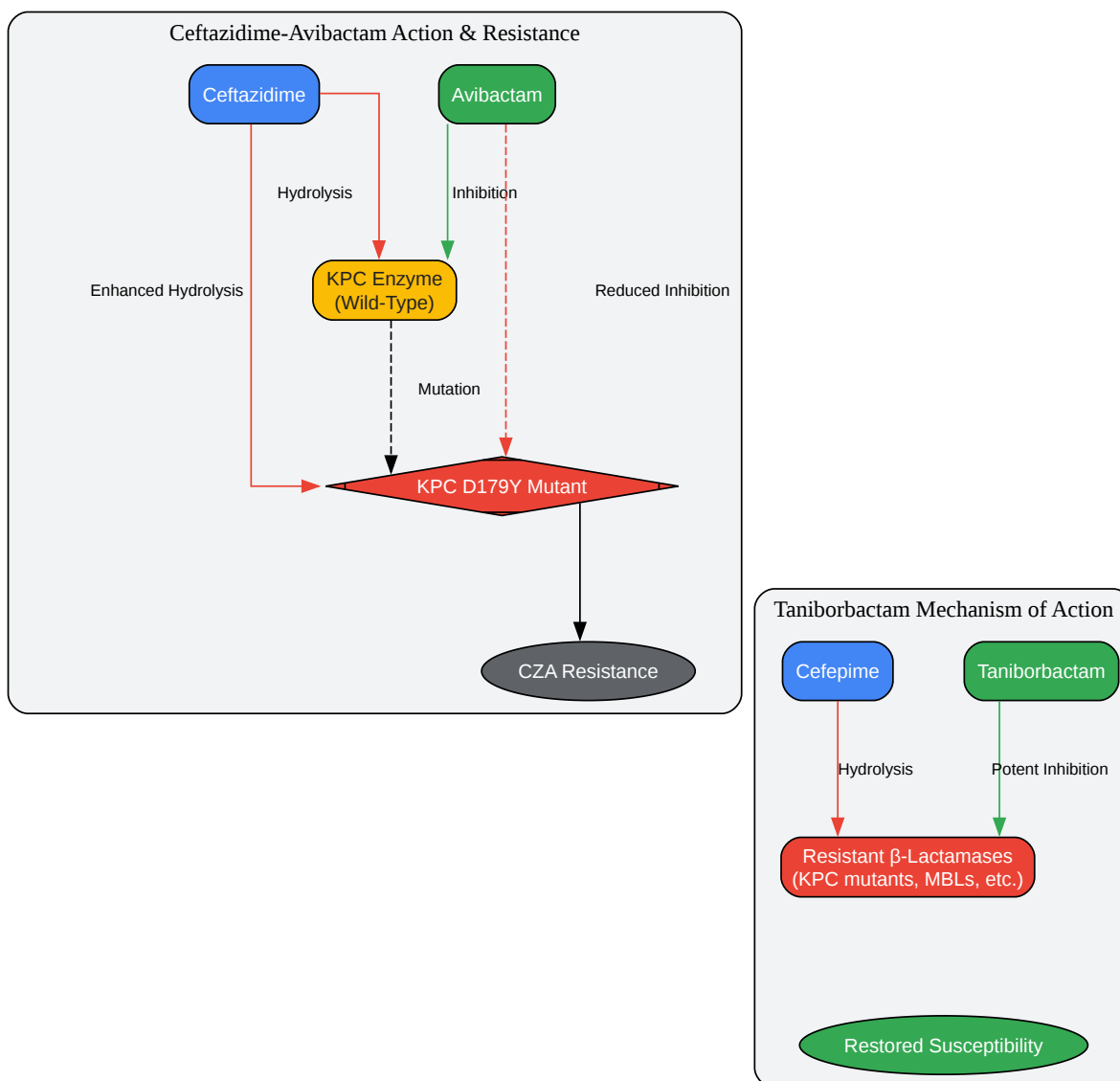
A comparative guide for researchers and drug development professionals on the efficacy and mechanism of taniborbactam in overcoming resistance to the ceftazidime-avibactam combination.

The emergence of resistance to ceftazidime-avibactam (CZA), a cornerstone in the treatment of infections caused by carbapenem-resistant Enterobacterales (CRE), presents a significant clinical challenge. Taniborbactam, a novel bicyclic boronate β -lactamase inhibitor, in combination with cefepime, has demonstrated remarkable efficacy against a broad spectrum of CZA-resistant isolates. This guide provides a comprehensive comparison of taniborbactam's performance, supported by experimental data, to inform research and development efforts in the ongoing battle against antimicrobial resistance.

Overcoming Resistance: The Mechanism of Taniborbactam

Resistance to ceftazidime-avibactam is frequently driven by mutations in β -lactamase enzymes, particularly *Klebsiella pneumoniae* carbapenemase (KPC).^{[1][2][3]} These mutations, such as the D179Y substitution in the Ω -loop of the KPC enzyme, can enhance the hydrolysis of ceftazidime or reduce the binding affinity of avibactam, rendering the combination ineffective.^{[1][3]}

Taniborbactam distinguishes itself from avibactam through its broader and more potent inhibitory profile. It is a pan-spectrum inhibitor, active against not only serine β -lactamases (Ambler classes A, C, and D) but also metallo- β -lactamases (MBLs) like NDM and VIM, which are intrinsically resistant to avibactam.^{[2][4][5][6][7][8]} This broader spectrum of activity allows cefepime-taniborbactam to overcome a wider range of resistance mechanisms.



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Fig 1. Mechanism of CZA resistance and taniborbactam action.

Comparative In Vitro Efficacy

The combination of cefepime and taniborbactam has consistently demonstrated superior in vitro activity against CZA-resistant isolates compared to other β -lactam/ β -lactamase inhibitor combinations. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.

Table 1: Activity of Cefepime-Taniborbactam and Comparators against Ceftazidime-Avibactam-Resistant Enterobacterales

Organism/Resistance Phenotype	Antibiotic Agent	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Percent Susceptible
All Enterobacterales	Cefepime-Taniborbactam	0.25	1	99.7%
Ceftazidime-Avibactam	0.5	1	97.8%	≥90%
Meropenem-Vaborbactam	0.12	0.5	97.4%	
Ceftazidime-Avibactam-Resistant Enterobacterales	Cefepime-Taniborbactam	2	8	
Ceftazidime-Avibactam	>32	>32	0%	100%
Meropenem-Vaborbactam	1	16	-	
KPC-Positive Enterobacterales	Cefepime-Taniborbactam	0.5	1	
Ceftazidime-Avibactam	0.5	1	-	84.6% (NDM) / 100% (VIM)
MBL-Positive Enterobacterales (NDM/VIM)	Cefepime-Taniborbactam	2	16	
Ceftazidime-Avibactam	>32	>32	-	

Data compiled from multiple sources.[\[5\]](#)[\[9\]](#)

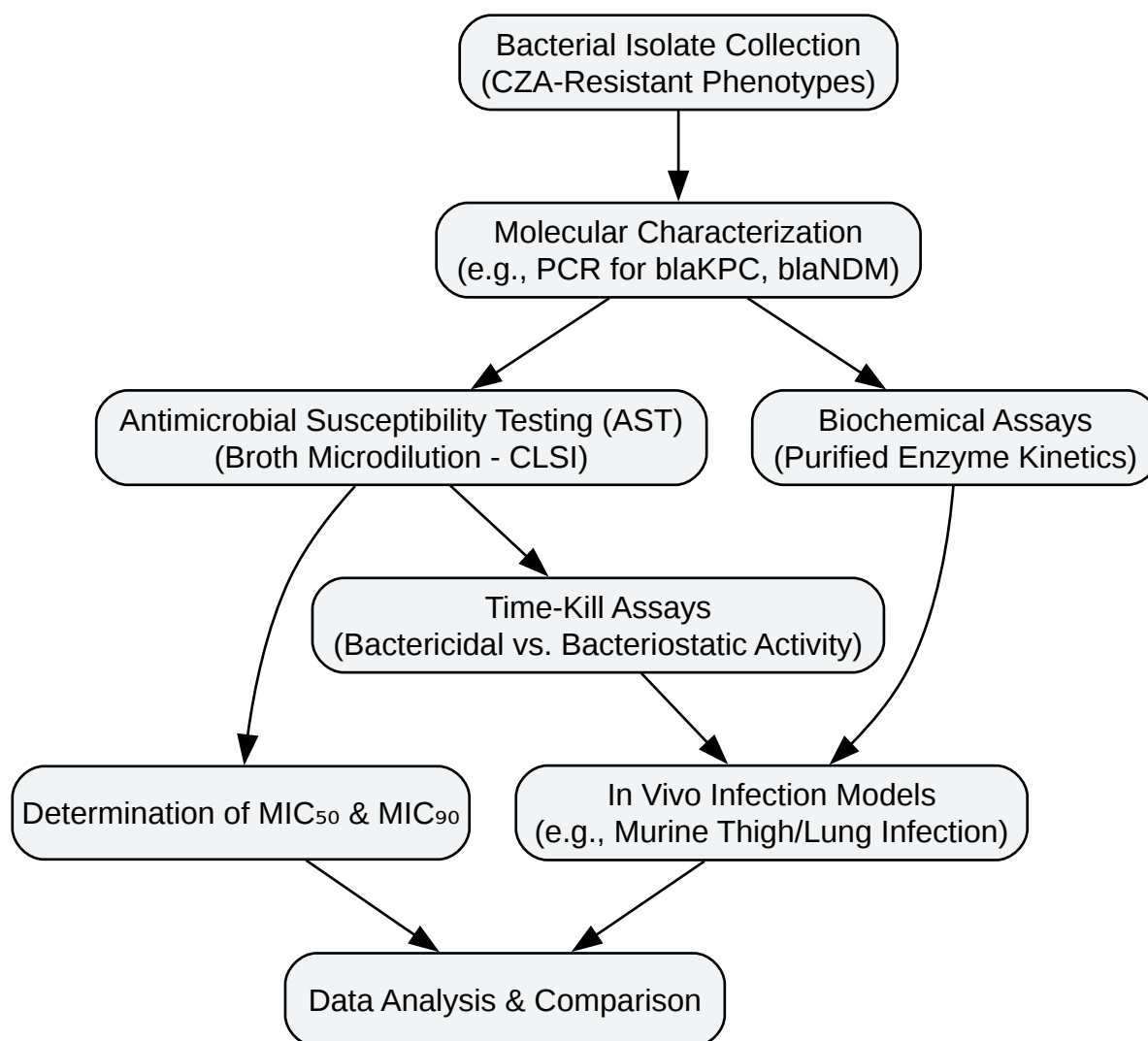
Table 2: Activity of Cefepime-Taniborbactam and Comparators against Ceftazidime-Avibactam-Resistant *P. aeruginosa*

Resistance Phenotype	Antibiotic Agent	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Percent Susceptible
All P. aeruginosa	Cefepime-Taniborbactam	4	8	-
Cefepime	8	32	-	
Ceftazidime-Avibactam-Resistant P. aeruginosa	Cefepime-Taniborbactam	8	16	>75%
Ceftazidime-Avibactam	>32	>32	0%	
Multidrug-Resistant (MDR) P. aeruginosa	Cefepime-Taniborbactam	8	16	82.2%
Ceftazidime-Avibactam	8	32	63.9%	
Ceftolozane-Tazobactam	4	32	56.1%	

Data compiled from multiple sources.[\[5\]](#)[\[9\]](#)

Experimental Methodologies

The data presented in this guide are derived from studies employing standardized and rigorous experimental protocols. A typical workflow for evaluating the efficacy of a new antimicrobial agent like cefepime-taniborbactam is outlined below.



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Fig 2. Experimental workflow for evaluating taniborbactam efficacy.

Key Experimental Protocols:

- **Bacterial Isolates:** A diverse panel of recent clinical isolates of Enterobacterales and *P. aeruginosa* with characterized resistance mechanisms is used.[4] This includes isolates with confirmed CZA resistance and those harboring various β -lactamase genes, such as blaKPC, blaNDM, blaVIM, and blaOXA-48.[4][6]
- **Antimicrobial Susceptibility Testing (AST):** Minimum Inhibitory Concentrations (MICs) are determined using the reference broth microdilution or agar dilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).[10][11][12] Taniborbactam is typically

tested at a fixed concentration (e.g., 4 µg/mL) in combination with doubling dilutions of cefepime.[13]

- **Time-Kill Assays:** These assays are performed to assess the bactericidal or bacteriostatic activity of the antimicrobial agents over time.[6][10] Bacterial cultures are exposed to the drugs at concentrations relative to their MIC (e.g., 1x, 2x, 4x MIC), and the number of viable cells (CFU/mL) is quantified at various time points over 24 hours.[10] A bactericidal effect is generally defined as a ≥ 3 -log₁₀ reduction in CFU/mL from the initial inoculum.[10]
- **Biochemical Assays:** To understand the direct interaction between the inhibitor and the β -lactamase enzyme, kinetic parameters are determined using purified enzymes.[13][14] These experiments measure the rate of hydrolysis of the β -lactam by the enzyme in the presence and absence of the inhibitor to calculate parameters such as K_i (inhibition constant) and k_2/K (inactivation efficiency).[14]

Conclusion

The available in vitro data strongly support the potent efficacy of cefepime-taniborbactam against a wide range of Gram-negative bacteria, including isolates resistant to ceftazidime-avibactam. The broad inhibitory spectrum of taniborbactam, which includes both serine- and metallo- β -lactamases, provides a crucial advantage over existing β -lactamase inhibitors. Cefepime-taniborbactam represents a promising therapeutic option for infections caused by these difficult-to-treat pathogens and warrants further clinical investigation. The continued surveillance and mechanistic study of resistance are essential to guide the clinical use of this and other novel antimicrobial agents.

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- To cite this document: BenchChem. [Taniborbactam Demonstrates Potent Efficacy Against Ceftazidime-Avibactam-Resistant Isolates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611150#taniborbactam-efficacy-in-ceftazidime-avibactam-resistant-isolates]

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